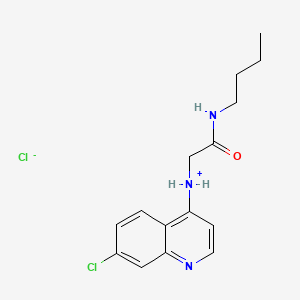
N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the quinoline ring system in its structure contributes to its wide range of applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride typically involves the reaction of 7-chloro-4-quinolineamine with N-butylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological activities.
Aplicaciones Científicas De Investigación
N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antimalarial agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interfere with the metabolic pathways of microorganisms, making it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with structural similarities.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for its antimalarial and anti-inflammatory properties.
Uniqueness
N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride stands out due to its unique combination of the butyl and acetamide groups, which can enhance its biological activity and selectivity compared to other quinoline derivatives
Propiedades
Número CAS |
80008-10-2 |
|---|---|
Fórmula molecular |
C15H19Cl2N3O |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
[2-(butylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride |
InChI |
InChI=1S/C15H18ClN3O.ClH/c1-2-3-7-18-15(20)10-19-13-6-8-17-14-9-11(16)4-5-12(13)14;/h4-6,8-9H,2-3,7,10H2,1H3,(H,17,19)(H,18,20);1H |
Clave InChI |
TZHMZMITRSXWDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


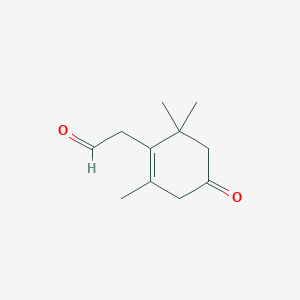
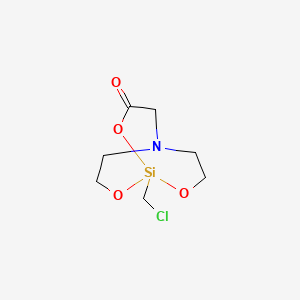
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
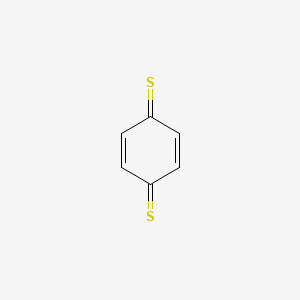
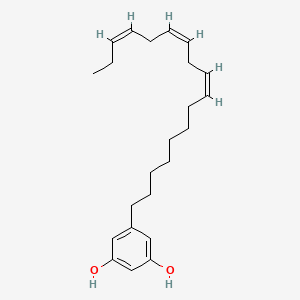
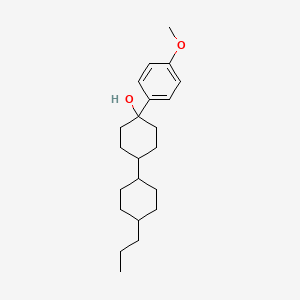
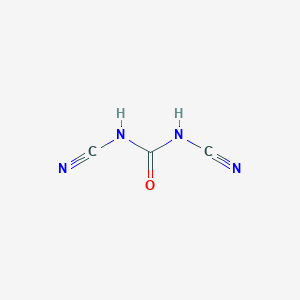
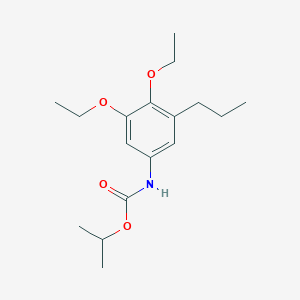
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)

![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

